(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2S/c20-16-5-3-15(4-6-16)18(7-1-2-8-18)17(22)21-11-9-19(10-12-21)23-13-14-24-19/h3-6H,1-2,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYYNIBHLHQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)OCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the cyclopentyl and chlorophenyl precursors, followed by their coupling through a series of reactions including cyclization and spiro formation. Specific reagents and catalysts, such as palladium or iridium complexes, may be used to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the ketone or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly on the chlorophenyl ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and the behavior of complex organic molecules.
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines . This makes it a promising candidate for the development of new anticancer drugs.
Industry: In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction may disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Uniqueness: What sets (1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone apart from similar compounds is its spirocyclic structure, which imparts unique chemical and biological properties. This structure may enhance its stability and specificity in biological systems, making it a valuable compound for further research and development.
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone represents a novel class of bioactive molecules, primarily due to its unique structural features that may confer significant pharmacological properties. This article reviews its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be analyzed through its molecular formula and structure:
- Molecular Formula: C15H18ClN2O2S
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:
1. Antibacterial Activity
Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. For example, derivatives containing the chlorophenyl group have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains Tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several related compounds showed strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .
| Compound | IC50 Value (µM) |
|---|---|
| Compound 7l | 2.14±0.003 |
| Compound 7m | 0.63±0.001 |
| Thiourea | 21.25±0.15 |
3. Anti-inflammatory and Anticancer Properties
Compounds with similar structures have been reported to possess anti-inflammatory and anticancer activities . The mechanism of action typically involves the modulation of inflammatory pathways and the induction of apoptosis in cancer cells.
Case Studies
Several studies have highlighted the pharmacological potential of compounds related to this compound:
- Study on Antibacterial Activity : A synthesized series of compounds were tested against a panel of bacteria, demonstrating that those with the chlorophenyl moiety exhibited enhanced antibacterial effects compared to their counterparts lacking this feature .
- Enzyme Inhibition Study : A comparative analysis revealed that compounds with spirocyclic structures showed superior inhibition of urease compared to traditional inhibitors, suggesting a promising avenue for the development of new therapeutics for conditions like kidney stones .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for structural confirmation of this spirocyclic methanone derivative?
- Methodology : Use a combination of X-ray crystallography (for unambiguous stereochemical assignment, as demonstrated in spirocyclic analogs like 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one ) and NMR spectroscopy (1H/13C, DEPT, HSQC) to resolve complex stereochemistry. Infrared (IR) spectroscopy (e.g., using BECKMAN IR-9 grating instruments) can identify functional groups like the carbonyl and heterocyclic moieties, though spectral artifacts (e.g., CS2/CCl4 contamination) must be subtracted . For purity, employ HPLC with Chromolith® RP-18 columns (used in dissolution testing of structurally similar compounds like ranitidine) .
Q. How can researchers address discrepancies in spectral data during characterization?
- Resolution Strategy : Cross-validate with NIST Standard Reference Database 69 for IR spectra of related methanones (e.g., (1-hydroxycyclohexyl)phenylmethanone) to identify instrumental artifacts (e.g., grating changes at 1996 cm⁻¹ or CS2 interference) . For NMR, compare spin-spin coupling patterns with spirocyclic analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) to resolve ambiguities in cyclopentyl or thiazetidine ring conformations .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines : Follow GBZ/T 160.1-2004 and EN 14042 standards for air monitoring, as no occupational exposure limits (OELs) are established for structurally similar spirocyclic compounds . Use PPE (gloves, respirators) during synthesis due to potential sensitization risks from chlorophenyl or thiazetidine moieties.
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to minimize impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone?
- Synthetic Design : Monitor reaction intermediates via LC-MS using reference standards for impurities (e.g., EP-grade Imp. A: (4-Chlorophenyl)(4-hydroxyphenyl)methanone, CAS 42019-78-3) . Adjust stoichiometry of cyclopentyl precursors to prevent over-functionalization. Employ Dean-Stark traps for azeotropic removal of water in cyclocondensation steps, a method validated for spirocyclic ketones .
Q. How can computational modeling predict the bioactivity of this compound against target receptors?
- Approach : Use docking simulations with spirocyclic scaffolds (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) to assess binding affinity to enzymes like cyclooxygenase or kinases. Validate with QSAR models trained on chlorophenyl-containing analogs (e.g., fenofibric acid derivatives, CAS 42017-89-0) to predict metabolic stability .
Q. What mechanistic insights explain the stability of the 1-oxa-4-thia-8-azaspiro[4.5]decane core under acidic conditions?
- Experimental Analysis : Perform pH-dependent stability studies (1H NMR in D2O/CD3OD) to track ring-opening reactions. Compare with 1,1-dioxothiazetidine derivatives (e.g., CAS 856868-95-6), where sulfone groups enhance resistance to hydrolysis . Kinetic studies under reflux (e.g., HCl/EtOH) can quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
